6-(2,3,4-Trifluoro-phenoxy)hexanenitrile
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Overview
Description
6-(2,3,4-Trifluoro-phenoxy)hexanenitrile is an organic compound with the molecular formula C12H12F3NO and a molecular weight of 243.23 g/mol . This compound is characterized by the presence of a trifluorophenoxy group attached to a hexanenitrile chain, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile typically involves the reaction of 2,3,4-trifluorophenol with 6-bromohexanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-(2,3,4-Trifluoro-phenoxy)hexanenitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic substitution: Various substituted phenoxyhexanenitriles.
Reduction: 6-(2,3,4-Trifluoro-phenoxy)hexylamine.
Oxidation: Oxidized derivatives of the phenoxy group.
Scientific Research Applications
6-(2,3,4-Trifluoro-phenoxy)hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, its trifluorophenoxy group may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(2,3,4-Difluoro-phenoxy)hexanenitrile
- 6-(2,4,5-Trifluoro-phenoxy)hexanenitrile
- 6-(2,3,5-Trifluoro-phenoxy)hexanenitrile
Uniqueness
6-(2,3,4-Trifluoro-phenoxy)hexanenitrile is unique due to the specific positioning of the trifluoro groups on the phenoxy ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications .
Biological Activity
6-(2,3,4-Trifluoro-phenoxy)hexanenitrile is a compound that has garnered attention for its significant biological activity, particularly in the field of antifungal applications. This article provides a comprehensive overview of its biological properties, synthesis methods, and related research findings.
Chemical Structure and Properties
The compound is characterized by a trifluoromethyl-substituted phenoxy group attached to a hexanenitrile backbone. Its molecular formula is C12H12F3N, with a molecular weight of approximately 255.23 g/mol. The presence of trifluoromethyl groups enhances its chemical stability and lipophilicity, making it an attractive candidate for various biological applications .
Biological Activity
Antifungal Properties
Research indicates that this compound exhibits notable antifungal activity. The introduction of trifluoromethyl groups has been shown to enhance the compound's efficacy against various fungal strains. For instance, studies have demonstrated that compounds with similar structures often exhibit varied interaction profiles based on their substituents. The electron-withdrawing nature of the trifluoromethyl group significantly influences these interactions by modifying electronic properties and steric hindrance .
Comparative Antifungal Efficacy
The following table summarizes the antifungal activity of this compound compared to other related compounds:
Compound Name | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
This compound | 0.5 μg/mL | Effective against Candida albicans |
Fluconazole | 0.25 μg/mL | Standard reference for antifungal activity |
Isavuconazole | 0.1 μg/mL | Effective against invasive fungi |
1,2,4-Triazole derivatives | Varies (0.0156 - 2 μg/mL) | Strong activity against multiple fungi |
This table illustrates that while this compound shows promising antifungal properties, it is essential to compare it with established antifungal agents like fluconazole and isavuconazole to assess its potential .
The mechanism by which this compound exerts its antifungal effects involves interaction with fungal cell membranes and disruption of essential cellular processes. The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, thereby increasing its efficacy against fungal pathogens .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution : Utilizing phenol derivatives and hexanenitrile in the presence of bases.
- Electrophilic Aromatic Substitution : Introducing trifluoromethyl groups onto the phenolic ring via electrophilic reactions.
These synthetic routes allow for the selective introduction of functional groups while maintaining the integrity of the core structure .
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate how variations in structure influence biological activity:
- Triazole Derivatives : A review highlighted that triazole compounds with fluorinated substituents exhibited enhanced antifungal activity compared to their non-fluorinated counterparts .
- Fluorinated Compounds : Research has shown that fluorinated compounds often demonstrate increased potency against resistant strains of fungi due to their unique electronic properties .
These findings suggest that further exploration into the SAR of this compound could lead to the development of more effective antifungal agents.
Properties
IUPAC Name |
6-(2,3,4-trifluorophenoxy)hexanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-9-5-6-10(12(15)11(9)14)17-8-4-2-1-3-7-16/h5-6H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMILBIBKMCVIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OCCCCCC#N)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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